4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride
Description
Properties
IUPAC Name |
4-pyrrolidin-3-yl-1H-pyrazole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-2-8-3-6(1)7-4-9-10-5-7;;/h4-6,8H,1-3H2,(H,9,10);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMPXLTVJLICDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CNN=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride typically involves the construction of the pyrrolidine and pyrazole rings followed by their subsequent coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be synthesized through the cycloaddition of 3-methyleneazetidines to diazo compounds, yielding 4-methyleneproline derivatives . The pyrazole ring can be constructed via the condensation of hydrazines with 1,3-diketones.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereochemistry and the pyrazole ring’s electronic properties contribute to its binding affinity and selectivity towards certain proteins and enzymes. This interaction can modulate biological processes, leading to therapeutic effects .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The structural analogs of 4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride vary in heterocyclic ring size, substituent positions, and functional groups (Table 1). Key differences include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituents : Methyl or carboxamide groups alter lipophilicity and hydrogen-bonding capacity. For instance, the carboxamide in 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride enhances polarity, likely improving target binding specificity .
- Salt Form: Dihydrochloride salts generally exhibit higher solubility than monohydrochlorides, as seen in this compound vs. 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride .
Pharmacological Profile Comparison
While this compound lacks direct pharmacological data in the evidence, structural analogs highlight the importance of substituents in receptor selectivity:
- MPP Dihydrochloride (1,3-Bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole dihydrochloride): A selective estrogen receptor alpha (ERα) antagonist (IC₅₀ = 10 nM) due to its hydroxyphenyl and piperidinylethoxy groups, which enable high-affinity ERα binding .
- PHTPP (4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol): A potent ERβ antagonist (IC₅₀ = 36 nM) with trifluoromethyl groups enhancing metabolic stability .
In contrast, this compound lacks aromatic or bulky substituents, suggesting divergent targets. Its pyrrolidine-pyrazole core may interact with amine receptors (e.g., serotonin or dopamine receptors) rather than ERs .
Biological Activity
4-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in pharmacological applications. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
The chemical formula for this compound is C7H13Cl2N3. It is characterized by the presence of a pyrazole ring substituted with a pyrrolidine moiety, which contributes to its unique biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of pyrrolidine with pyrazole derivatives under controlled conditions. The reaction can be optimized for yield and purity, often employing techniques such as recrystallization or chromatography for purification.
The compound exhibits significant biological activity through various mechanisms:
- Sigma Receptor Interaction : Research indicates that derivatives of pyrazole compounds can act as selective sigma-1 receptor (σ1R) ligands, which are implicated in pain modulation and neuroprotection .
- Antinociceptive Effects : In vivo studies have shown that certain pyrazole derivatives exhibit potent antinociceptive activity, suggesting their potential use in pain management .
- Antitumor Activity : Pyrazole derivatives have been investigated for their ability to inhibit key oncogenic pathways, including those involving BRAF(V600E) mutations .
Case Studies
Several studies highlight the biological effects of this compound:
- Pain Management : A study demonstrated that a related pyrazole compound significantly reduced pain in mouse models through σ1R antagonism, suggesting similar potential for this compound .
- Anticancer Properties : Research on pyrazole derivatives has shown promising results in inhibiting cancer cell proliferation, particularly in breast cancer lines such as MCF-7 and MDA-MB-231, indicating a possible role for this compound in cancer therapeutics .
Biological Activity Summary Table
Q & A
Basic Questions
Q. What are the key structural features of 4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride that influence its biological activity?
- Answer: The compound consists of a pyrazole ring (two adjacent nitrogen atoms) substituted with a pyrrolidine ring (a saturated five-membered ring with one nitrogen) at the 4-position. The dihydrochloride salt enhances solubility and stability in aqueous environments, critical for in vitro assays. The stereochemistry (e.g., S-configuration in analogs) and hydrogen-bonding capacity of the pyrrolidine nitrogen may modulate interactions with enzymes or receptors .
Q. What laboratory-scale synthesis methods are reported for this compound?
- Answer: While direct synthesis protocols for the target compound are limited in the evidence, analogous pyrazole-pyrrolidine derivatives are synthesized via:
-
Cyclization reactions : Precursors like hydrazine derivatives and carbonyl compounds undergo reflux in xylene or toluene .
-
Salt formation : Freebase compounds are treated with hydrochloric acid to form the dihydrochloride salt .
-
Purification : Recrystallization from methanol or ethanol ensures high purity .
Step Conditions Reference Cyclization Reflux in xylene (25–30 hours) with chloranil Salt formation HCl treatment in ethanol/water mixture Purification Recrystallization from methanol
Q. How does the dihydrochloride salt form affect physicochemical properties?
- Answer: The salt form increases aqueous solubility (critical for cell-based assays) and stability during storage. For example, analogs like (S)-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride show improved bioavailability compared to freebase forms. Stability studies should include pH-dependent degradation tests .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Answer:
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Solvent selection : High-boiling solvents (e.g., xylene) favor reflux-driven reactions, while DMF may enhance intermediate solubility .
- In-line analytics : Use HPLC or TLC to monitor reaction progress and minimize byproducts .
- Example optimization : In analogous syntheses, continuous flow reactors reduce reaction time and improve yield by 15–20% compared to batch methods .
Q. What strategies resolve contradictions in reported biological activity data?
- Answer: Discrepancies in enzyme inhibition or receptor binding data may arise from:
- Purity variability : Validate compound purity via NMR and LC-MS (>95%) before assays .
- Assay conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1%) .
- Orthogonal assays : Confirm activity using both fluorescence-based and radiometric assays (e.g., for kinase inhibition) .
Q. Which computational methods predict target interactions for this compound?
- Answer:
-
Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or GPCRs, focusing on the pyrrolidine nitrogen and pyrazole ring .
-
MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) .
-
QSAR models : Corporate electronic (HOMO/LUMO) and steric parameters (LogP) to predict bioactivity .
Method Application Tools Molecular docking Initial binding pose prediction AutoDock Vina, Glide MD simulations Stability of ligand-target complexes GROMACS, AMBER QSAR Bioactivity prediction across analogs MOE, Schrödinger
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
